4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
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Overview
Description
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound that combines the structural features of indole, pyrazole, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation reaction of aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions at elevated temperatures . The reaction is catalyzed by nano-magnetic metal-organic frameworks, such as Fe3O4@MIL-101(Cr)-N(CH2PO3)2, which facilitate high yields and efficient synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrazole moieties, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a kinase inhibitor, affecting cellular signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and semiconductors.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate various signaling pathways, leading to effects like reduced cell proliferation or enhanced apoptosis in cancer cells . The exact pathways and targets may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Shares the indole moiety and is used in similar synthetic applications.
Pyrazolo[3,4-b]pyridine: The core structure is similar, with variations in functional groups leading to different biological activities.
β-Carbolines: Structurally related and known for their biological significance in natural products and pharmaceuticals.
Uniqueness
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is unique due to its combination of indole, pyrazole, and pyridine moieties, which confer distinct chemical and biological properties. This structural diversity allows for a broad range of applications and makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
918132-97-5 |
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Molecular Formula |
C15H11N5O |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
4-(1H-indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H11N5O/c16-14(21)13-6-10(11-7-18-20-15(11)19-13)8-1-2-12-9(5-8)3-4-17-12/h1-7,17H,(H2,16,21)(H,18,19,20) |
InChI Key |
SEOLOVUVERKYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=CC(=NC4=C3C=NN4)C(=O)N |
Origin of Product |
United States |
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